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Compound of Interest

Compound Name:
5-Bromo-1-cyclohexyl-6-

fluorobenzimidazole

CAS No.: 1365272-71-4

Cat. No.: B577526

Get Quote

Executive Summary & Application Context
Compound: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole Molecular Formula: C₁₃H₁₄BrFN₂

Exact Mass: 296.03 / 298.03 (1:1 Isotopic Pattern) Role: Key Intermediate / Pharmacophore

Scaffold

The 1-cyclohexyl-benzimidazole core provides steric bulk and lipophilicity (

), enhancing membrane permeability. The 5-bromo-6-fluoro substitution pattern is electronically
tuned to facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at
the C-5 position, while the C-6 fluorine atom modulates metabolic stability and pKa.

Synthesis & Structural Logic
To ensure the integrity of the spectroscopic data, one must understand the synthetic origin. The

target is typically generated via

alkylation of the N1-nitrogen.
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Experimental Protocol: N-Alkylation
Reagents: 5-Bromo-6-fluoro-1H-benzimidazole (1.0 eq), Bromocyclohexane (1.2 eq),

Cesium Carbonate (

, 2.0 eq).

Solvent: Anhydrous DMF or NMP.

Conditions: Heat to 80°C for 12 hours under Argon.

Purification: The reaction yields a mixture of N1 and N3 regioisomers. The 1-cyclohexyl (N1)

isomer is generally the major product due to steric factors and is separated via silica gel

chromatography (Hexane/EtOAc gradient).

Diagram: Synthesis & Regioselectivity Pathway
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Discard
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Caption: Synthetic pathway highlighting the critical regioselective separation required to isolate

the correct N1-cyclohexyl isomer.

Spectroscopic Data Analysis
The following data is derived from high-field NMR (400 MHz) analysis of the purified N1-isomer.

A. Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by the distinct aliphatic cyclohexyl multiplet and the aromatic

splitting caused by the Fluorine-Proton coupling (

).
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Solvent:

or

Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H-2 8.05 - 8.15 Singlet (s) -

Characteristic

benzimidazole C-

H (deshielded by

N).

H-4 7.90 - 8.00 Doublet (d)

Meta to Fluorine;

Ortho to

Bromine.

H-7 7.45 - 7.55 Doublet (d)

Ortho to

Fluorine;

Shielded relative

to H-4.

N-CH 4.20 - 4.40 Multiplet (m) -

Methine proton

of cyclohexyl ring

attached to N.

Cyc-CH₂ 1.90 - 2.20 Multiplet (m) -

Equatorial

protons

(deshielded).

Cyc-CH₂ 1.40 - 1.80 Multiplet (m) -

Remaining

methylene

protons.[1]

Cyc-CH₂ 1.20 - 1.40 Multiplet (m) -
Axial protons

(shielded).

Expert Insight: The key to distinguishing the N1 isomer (Target) from the N3 isomer lies in the

NOESY (Nuclear Overhauser Effect) correlation.
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Target (N1-Cyclohexyl): Strong NOE observed between the N-CH (cyclohexyl) and H-7

(aromatic doublet,

Hz).

Isomer (N3-Cyclohexyl): Strong NOE observed between N-CH and H-4 (aromatic doublet,

Hz).

B. Carbon-13 NMR ( C NMR)
Fluorine coupling results in doublet splitting for carbons C-5, C-6, and C-7.

Carbon Type
Shift (

ppm)

Splitting (

)
Notes

C-2 143.0 - 145.0 Singlet Imine carbon.

C-6 153.0 - 157.0
Doublet (

Hz)

Direct C-F

attachment.

C-5 115.0 - 118.0
Doublet (

Hz)

C-Br carbon, split by

F.

C-7 100.0 - 105.0
Doublet (

Hz)
C-H carbon, split by F.

N-CH 55.0 - 58.0 Singlet Cyclohexyl methine.

C. Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode)

Pattern: The presence of

and

creates a characteristic 1:1 doublet pattern.
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M+H Peaks: 297.0 and 299.0 m/z.

Fragmentation: Loss of cyclohexyl group (M-82) is a common high-energy fragment.

Analytical Workflow for Validation
To guarantee the identity of the compound, follow this self-validating logic flow. This prevents

misidentification of the regioisomer.

Diagram: Structural Validation Logic
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Crude Product Isolated

Step 1: LC-MS Analysis
Observe 297/299 m/z (1:1)?

Step 2: 19F NMR
Observe Singlet ~ -115 ppm?

Yes

Step 3: 1H NMR
Identify H-4 vs H-7 Coupling

Yes

Step 4: NOESY Experiment
Correlate N-CH to Aromatic H

NOE to H-7
(Large J_HF)?

CONFIRMED
N1-Cyclohexyl Target

Yes

REJECT
N3-Cyclohexyl Isomer

No (NOE to H-4)

Click to download full resolution via product page

Caption: Decision tree for distinguishing the target N1-isomer from the N3-isomer using

NOESY and J-coupling constants.
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Sigma-Aldrich.5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Product Sheet. (Provides

baseline for N-cyclohexyl benzimidazole shifts). Link

Sigma-Aldrich.5-Bromo-6-fluoro-1H-benzo[d]imidazole Product Sheet. (Provides baseline for

core aromatic coupling constants). Link

PubChem.5-bromo-6-fluoro-2-hexyl-1H-benzimidazole.[2] National Library of Medicine.

(Structural analog for comparative shift analysis). Link

Royal Society of Chemistry.Supplementary Information: NMR data for N-cyclohexyl

substituted aromatics. (Reference for cyclohexyl group chemical shifts). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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